N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~-[(E)-1-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves the condensation reaction between 2,4-dimethoxy-5-nitrobenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Nucleophiles such as halides or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield the corresponding amine, while substitution of the methoxy groups could yield a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’~2~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~2~-[(E)-1-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’~2~-[(E)-1-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is unique due to the presence of both the naphthofuran and nitrophenyl moieties, which contribute to its distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17N3O6 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17N3O6/c1-29-19-11-20(30-2)17(25(27)28)9-14(19)12-23-24-22(26)21-10-16-15-6-4-3-5-13(15)7-8-18(16)31-21/h3-12H,1-2H3,(H,24,26)/b23-12+ |
InChI Key |
FUNVAQCPHHLAIW-FSJBWODESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.